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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B075765

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for
4-Cyclohexylphenol (CAS No. 1131-60-8). The information is compiled from a variety of
sources to support hazard identification and risk assessment activities. This document
summarizes key toxicological endpoints, details relevant experimental methodologies, and
explores potential mechanisms of action through signaling pathway diagrams.

Executive Summary

4-Cyclohexylphenol is a chemical intermediate used in the synthesis of various products,
including polymers, resins, and surfactants[1]. Toxicological data indicates that it can cause
skin and eye irritation[2][3][4]. While specific quantitative data for acute toxicity, such as LD50
values, for 4-Cyclohexylphenol are not readily available in the public domain, data for the
related compound phenol are provided for reference. Information on genotoxicity, reproductive
toxicity, and endocrine-disrupting potential is limited, necessitating a cautious approach in
handling and exposure. This guide presents the available data in a structured format to
facilitate further research and informed decision-making.

Acute Toxicity

Quantitative data on the acute toxicity of 4-Cyclohexylphenol is limited. However, data for the
parent compound, phenol, can provide a preliminary indication of its potential toxicity. It is
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crucial to note that these values are for phenol and not 4-Cyclohexylphenol, and should be
interpreted with caution.

Table 1: Acute Toxicity Data for Phenol (CAS No. 108-95-2)

Test Type Species Route LD50 Value Reference
Acute Oral

o Rat Oral 317 mg/kg [5]
Toxicity
Acute Oral

o Mouse Oral 270 mg/kg [5]
Toxicity
Acute Dermal )

o Rabbit Dermal 630 mg/kg [5]
Toxicity
Acute Dermal

Rat Dermal 669 mg/kg [6]

Toxicity

Experimental Protocols:

A standard protocol for determining acute oral toxicity is the OECD Guideline 423 (Acute Toxic
Class Method). This method involves the administration of the test substance to animals in a
stepwise procedure using a minimum number of animals.

o Test Animals: Typically, rats or mice are used.

e Dosage: A starting dose is selected from a series of fixed-dose levels (e.g., 5, 50, 300, 2000
mg/kg body weight).

e Procedure: A small group of animals (typically 3) is dosed. The outcome (survival or death)
determines the next step: if no mortality is observed, a higher dose is used in another group;
if mortality occurs, the test is repeated at a lower dose.

» Observation Period: Animals are observed for a period of 14 days for signs of toxicity and
mortality.
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» Endpoint: The test allows for the classification of the substance into a toxicity class based on
the observed mortality at different dose levels.

Genotoxicity

Specific genotoxicity studies for 4-Cyclohexylphenol are not widely available. However, a
study on a structurally related compound, p-tert-butylphenol, indicated the potential for inducing
structural chromosome aberrations and polyploidy in Chinese hamster lung (CHL/IU) cells[7].
Standard assays are used to evaluate the genotoxic potential of chemical substances.

Table 2: Genotoxicity Test Methodologies

Assay Test System Endpoint OECD Guideline

) Salmonella
Bacterial Reverse o
) typhimurium and ]
Mutation Test (Ames o ) Gene mutations 471
Escherichia coli

Test) )
strains
In Vitro Mammalian ) Structural
Cultured mammalian
Chromosomal chromosome 473
) cells (e.g., CHO, CHL) )
Aberration Test aberrations
) ) Cultured mammalian
In Vitro Mammalian Chromosome breaks
) cells (e.g., CHO, 487
Cell Micronucleus Test or loss

human lymphocytes)

Experimental Protocols:

Bacterial Reverse Mutation Test (Ames Test) - OECD
Guideline 471

This assay is used to detect point mutations.
¢ Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect mutations that restore the functional capability of the bacteria to
synthesize an essential amino acid[8][9].
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e Procedure: The tester strains are exposed to the test substance with and without a metabolic
activation system (S9 mix). The number of revertant colonies is counted and compared to
the number of spontaneous revertant colonies in the negative control.

* Interpretation: A substance is considered mutagenic if it causes a dose-related increase in
the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test -
OECD Guideline 473

This test identifies substances that cause structural chromosome aberrations in cultured
mammalian cells[10][11].

Cell Lines: Chinese hamster ovary (CHO), Chinese hamster lung (CHL), or human
peripheral blood lymphocytes are commonly used.

o Exposure: Cells are exposed to the test substance for a short or long duration, with and
without metabolic activation (S9).

e Analysis: Metaphase cells are harvested, stained, and analyzed microscopically for
chromosomal aberrations.

Endpoint: The frequency of cells with one or more structural aberrations is determined.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for 4-Cyclohexylphenol are not
available. The European Chemicals Agency (ECHA) indicates that this substance is registered
for intermediate use only, which may explain the limited data on this endpoint[12]. Standard
OECD guidelines are used to assess these toxicological effects.

Experimental Protocols:

Reproduction/Developmental Toxicity Screening Test -
OECD Guideline 421
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This screening test provides initial information on possible effects on male and female
reproductive performance[13][14][15].

e Animals: Typically rats.

e Dosing: The test substance is administered to both males and females for a minimum of four
weeks for males and throughout the study for females.

o Endpoints: The study evaluates gonadal function, mating behavior, conception, pregnancy,
parturition, and early postnatal development of the offspring.

Combined Repeated Dose Toxicity Study with the
Reproduction/Developmental Toxicity Screening Test -
OECD Guideline 422

This study combines a repeated dose toxicity study with a reproductive/developmental toxicity
screening test[12].

e Procedure: Similar to OECD 421, but also includes endpoints for repeated dose toxicity, such
as clinical observations, body weight, food/water consumption, and histopathology of various
organs.

Endocrine Disruption Potential

Phenolic compounds are known for their potential to interact with the endocrine system. While
specific data for 4-Cyclohexylphenol is scarce, the following assays are commonly used to
evaluate endocrine-disrupting potential.

Experimental Protocols:

H295R Steroidogenesis Assay - OECD Guideline 456

This in vitro assay identifies substances that affect the production of steroid hormones[16][17]
[18][19].

e Cell Line: H295R human adrenocortical carcinoma cells, which express all the key enzymes
for steroidogenesis.
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e Procedure: Cells are exposed to the test substance, and the production of testosterone and
17(-estradiol is measured.

« Interpretation: A significant change in hormone production indicates a potential to interfere
with steroidogenesis.

Estrogen Receptor and Androgen Receptor
Binding/Transactivation Assays

These assays determine if a chemical can bind to and activate or inhibit estrogen and
androgen receptors.

¢ Principle: These assays can be cell-free (receptor binding) or cell-based (reporter gene
transactivation).

e Endpoints: The half-maximal effective concentration (EC50) for agonists or the half-maximal
inhibitory concentration (IC50) for antagonists are determined.

Signaling Pathways in Toxicology

While specific signaling pathways affected by 4-Cyclohexylphenol have not been fully
elucidated, endocrine-disrupting chemicals and other toxicants can interfere with various
cellular signaling cascades. Below are diagrams of general signaling pathways that are often
implicated in toxicological responses.
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Figure 1: General workflow for genotoxicity assessment.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b075765?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Endocrine Disrupting
Chemical (EDC)

A%O”'Sf“’ Inhibition
Antagonism
Nuclear Receptor Signaling Stefoidogenesis Pathway

Aromatase
(CYP19A1)

Estrogen/Androgen
Receptor (ER/AR)

Altered Hormone
Production

Hormone Response

Element (HRE)

Altered Gene
Transcription

Click to download full resolution via product page

Figure 2: Potential endocrine disruption mechanisms.
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Figure 3: Simplified MAPK signaling pathway in cellular stress response.

Conclusion

The available toxicological data for 4-Cyclohexylphenol is limited, particularly in terms of
guantitative in vivo studies. The information suggests a potential for skin and eye irritation.
While data on genotoxicity, reproductive toxicity, and endocrine disruption for 4-
Cyclohexylphenol itself is lacking, studies on structurally related compounds and the general
understanding of phenolic compounds indicate that these are important endpoints to consider.
Further research is required to fully characterize the toxicological profile of 4-
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Cyclohexylphenol and to establish definitive no-observed-adverse-effect levels (NOAELSs) and
lowest-observed-adverse-effect levels (LOAELS) for human health risk assessment. The
experimental protocols and signaling pathway diagrams provided in this guide offer a
framework for designing and interpreting future toxicological studies on this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Page loading... [wap.guidechem.com]

. aksci.com [aksci.com]

. lookchem.com [lookchem.com]

. spectrumchemical.com [spectrumchemical.com]
. hmdb.ca [hmdb.ca]

. atsdr.cdc.gov [atsdr.cdc.gov]

.
~ (o)) )] EaN w N -

. Relevance of chemical structure and cytotoxicity to the induction of chromosome
aberrations based on the testing results of 98 high production volume industrial chemicals -
PubMed [pubmed.ncbi.nim.nih.gov]

« 8. In vitro genotoxicity testing — bacterial reverse mutation assay | Pesticide Registration
Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

e 9. The bacterial reverse mutation test | RE-Place [re-place.be]

e 10. The in vitro mammalian chromosome aberration test - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. Substance Information - ECHA [echa.europa.eu]
e 13. oecd.org [oecd.org]
e 14. oecd.org [oecd.org]

e 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b075765?utm_src=pdf-body
https://www.benchchem.com/product/b075765?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/4-cyclohexylphenol-dic8044.html
https://aksci.com/sds/O795_SDS.pdf
https://www.lookchem.com/404.htm
https://www.spectrumchemical.com/media/sds/D1049_AGHS.pdf
https://www.hmdb.ca/system/metabolites/msds/000/000/165/original/HMDB00228.pdf?1358895259
https://www.atsdr.cdc.gov/toxprofiles/tp115-c3.pdf
https://pubmed.ncbi.nlm.nih.gov/12034320/
https://pubmed.ncbi.nlm.nih.gov/12034320/
https://pubmed.ncbi.nlm.nih.gov/12034320/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186731/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186731/
https://www.re-place.be/method/bacterial-reverse-mutation-test
https://pubmed.ncbi.nlm.nih.gov/22147569/
https://pubmed.ncbi.nlm.nih.gov/22147569/
https://pubmed.ncbi.nlm.nih.gov/40879136/
https://pubmed.ncbi.nlm.nih.gov/40879136/
https://echa.europa.eu/el/substance-information/-/substanceinfo/100.013.151
https://www.oecd.org/en/publications/test-no-421-reproduction-developmental-toxicity-screening-test_9789264264380-en.html
https://www.oecd.org/en/publications/test-no-421-reproduction-developmental-toxicity-screening-test_9789264070967-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg421-2015.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 16. croplifeeurope.eu [croplifeeurope.eu]

e 17. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay
for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]

o 18. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical
Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

e 19. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R
Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [In-Depth Toxicological Profile of 4-Cyclohexylphenol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075765#toxicological-studies-of-4-cyclohexylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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